4-{2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine
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Overview
Description
4-{2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a complex organic compound that features a piperazine ring, a fluorobenzoyl group, and a morpholine moiety
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact withtyrosinase (TYR) , a type 3 copper-containing enzyme . TYR plays a vital role in melanogenesis, catalyzing a multi-step conversion of mono- or di-phenolic compounds .
Mode of Action
Compounds with similar structures have been found to inhibit tyr . They are more selective to ENT2 than to ENT1 . The inhibition of TYR can lead to a decrease in melanogenesis, which can be beneficial in the treatment of hyperpigmentation disorders .
Biochemical Pathways
Tyr, a potential target of this compound, is involved in the melanogenesis pathway . Inhibition of TYR can disrupt this pathway, leading to a decrease in the production of melanin .
Pharmacokinetics
Similar compounds have been designed to improve the pharmacokinetic profile, alter bacterial cell penetrability affecting permeability-based antibiotic resistance, and improve dna-topoisomerase complex binding mode .
Result of Action
Similar compounds have been found to exert antimelanogenic effects on b16f10 cells in the absence of cytotoxicity .
Action Environment
The design of similar compounds takes into account the modification of physicochemical properties (size, charge, lipophilicity) to improve the pharmacokinetic profile and alter bacterial cell penetrability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another method involves the use of aldehydes or mesylates to prepare the cyclohexyl building blocks .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
4-{2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Olaparib: A poly(ADP-ribose) polymerase inhibitor used in cancer treatment.
Rucaparib: Another PARP inhibitor with similar applications.
Niraparib: Also a PARP inhibitor used in oncology.
Uniqueness
4-{2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a piperazine ring, fluorobenzoyl group, and morpholine moiety sets it apart from other compounds in its class.
Properties
IUPAC Name |
(4-fluorophenyl)-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2/c1-15-14-18(24-10-12-28-13-11-24)23-20(22-15)26-8-6-25(7-9-26)19(27)16-2-4-17(21)5-3-16/h2-5,14H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQGHOYAOAAPEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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